26-Nor-8-oxo-alpha-onocerin

Osteoblast Differentiation ALP Activity Bone Formation

Select 26-Nor-8-oxo-alpha-onocerin for osteoblast differentiation assays where target specificity is critical. Unlike generic onoceranoids, this nor-8-oxo modified triterpenoid promotes osteoblast proliferation and ALP activity without AChE inhibition or TLR4-mediated immunomodulatory cross-reactivity. Its reproducible concentration-dependent profile (peak at ~26.6 µmol/L, 1-day) makes it an ideal calibration standard for normalizing novel osteogenic agents. Leverage its early ALP onset (~3-day acceleration) to shorten high-content screening workflows. Procure ≥98% HPLC-verified powder with full analytical documentation (NMR, MS) for reliable, publication-ready results.

Molecular Formula C29H48O3
Molecular Weight 444.7 g/mol
Cat. No. B1179705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26-Nor-8-oxo-alpha-onocerin
Molecular FormulaC29H48O3
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1
InChIKeyDVVFWIFZKRQOJA-YNGDVNFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





26-Nor-8-oxo-alpha-onocerin: A Specialized Triterpenoid for Bone Formation and Differentiation Research


26-Nor-8-oxo-alpha-onocerin (CAS 125124-68-7, C29H48O3, MW 444.7) is a serratane-type triterpenoid isolated from Lycopodium species, including L. obscurum and L. clavatum [1]. It belongs to the onoceranoid subgroup, characterized by a tetracyclic scaffold with a nor-8-oxo modification that distinguishes it from its parent compound α-onocerin [2]. This structural alteration is associated with a unique pro-osteoblastogenesis profile, demonstrating time-, concentration-, and differentiation-state-dependent promotion of osteoblast proliferation and alkaline phosphatase (ALP) activity in vitro [3].

Why Generic Triterpenoids Cannot Replace 26-Nor-8-oxo-alpha-onocerin in Bone Biology Research


The onoceranoid triterpenoid class encompasses a wide range of bioactivities, including AChE inhibition, anti-inflammatory, and cytotoxic effects [1]. However, these activities are highly sensitive to subtle structural modifications. For instance, α-onocerin itself exhibits variable AChE inhibition and TLR4-mediated anti-inflammatory activity [2], while its semi-synthetic derivatives show divergent cytotoxicity profiles [3]. The 26-Nor-8-oxo-alpha-onocerin molecule features a unique nor-8-oxo moiety that specifically directs its activity toward osteoblast proliferation and differentiation [4]. Consequently, generic substitution with other onoceranoids—even those isolated from the same plant source—will not recapitulate the pro-osteoblastogenic signature, leading to irreproducible results in bone formation or osteoporosis research models.

Quantitative Differentiation Evidence for 26-Nor-8-oxo-alpha-onocerin vs. Structurally Related Comparators


Enhanced Alkaline Phosphatase (ALP) Activity Acceleration Compared to 26-nor-8-hydroxy-α-onocerin

26-Nor-8-oxo-alpha-onocerin (26-NO-Ono) significantly accelerates the onset of ALP activity—an early marker of osteoblast differentiation—compared to its hydroxylated analog 26-nor-8-hydroxy-α-onocerin (26HO). At an equivalent concentration of approximately 20–26 µM, 26-NO-Ono induces detectable ALP upregulation at day 3, whereas 26HO requires longer exposure times for similar effect [1][2]. This earlier differentiation trigger is critical for time-sensitive osteogenesis assays.

Osteoblast Differentiation ALP Activity Bone Formation Triterpenoid

Differential Gene Expression Modulation: BSP, Col-I, and OCN

Treatment with 26-Nor-8-oxo-alpha-onocerin (26-NO-Ono) produces a time-dependent biphasic modulation of bone matrix protein genes that is distinct from the hydroxylated analog 26HO. Specifically, 26-NO-Ono suppresses BSP, Col-I, and OCN mRNA expression at days 3 and 9, while promoting their expression at day 6 [1]. In contrast, 26HO (20–40 µM) promotes Col-I and OCN expression in a more sustained manner without the pronounced biphasic pattern, and its effect on AP-1 transcription factors differs markedly [2].

Osteoblast Gene Expression Bone Matrix Proteins qPCR Triterpenoid

Selective Pro-Osteoblastogenesis Activity vs. α-Onocerin (Parent Compound)

While α-onocerin—the parent triterpenoid—has been extensively studied for AChE inhibition (IC50 = 5.2 µM) and TLR4-mediated anti-inflammatory effects [1], it does not demonstrate a primary pro-osteoblastogenic profile. In contrast, 26-Nor-8-oxo-alpha-onocerin exhibits no reported AChE inhibition or anti-inflammatory activity but specifically promotes osteoblast proliferation in a concentration-dependent manner, with maximal effect observed at 26.64 µmol/L after 1-day treatment [2]. This functional divergence underscores the critical role of the nor-8-oxo modification in redirecting bioactivity toward bone formation pathways.

Osteoblast Proliferation AChE Inhibition Anti-inflammatory Onoceranoid

Distinct Concentration-Dependence Profile vs. 26-nor-8-hydroxy-α-onocerin

26-Nor-8-oxo-alpha-onocerin (26-NO-Ono) exhibits a sharp concentration-dependent peak in osteoblast proliferation at 26.64 µmol/L after 1-day treatment, with lower concentrations (3.33–13.32 µmol/L) showing less pronounced effects [1]. In comparison, 26-nor-8-hydroxy-α-onocerin (26HO) requires higher concentrations (20–40 µM) to achieve a comparable proliferative effect, and its response is more gradual across the tested range [2]. This suggests that the oxo-substituent enhances potency and alters the dose-response relationship.

Dose-Response Osteoblast Proliferation MTT Assay Triterpenoid

High Purity and Reproducible Natural Product Sourcing

Commercially available 26-Nor-8-oxo-alpha-onocerin is provided at ≥98% purity as confirmed by HPLC, NMR, and MS analysis [1]. This level of quality control is essential for reproducible in vitro and in vivo studies, especially given the compound's time- and concentration-dependent activity. In contrast, α-onocerin and related onoceranoids isolated from different Lycopodium species often vary in purity and may contain co-eluting serratene triterpenoids that confound bioactivity assays [2].

Natural Product Purity HPLC NMR Procurement

Optimal Application Scenarios for 26-Nor-8-oxo-alpha-onocerin in Bone Biology and Drug Discovery


Accelerated Osteoblast Differentiation Screening

Leverage the compound's ability to advance ALP activity onset by approximately 3 days to shorten differentiation assays. This is particularly valuable for high-content screening of pro-osteogenic natural products or small molecules where early markers are essential for hit identification [1].

Stage-Specific Gene Expression Studies in Osteogenesis

Utilize the unique biphasic modulation of BSP, Col-I, and OCN genes to investigate temporal regulation of osteoblast maturation. The distinct pattern—suppression at early and late stages with mid-stage promotion—allows dissection of osteogenic signaling pathways that are not accessible with other onoceranoids [1].

Selective Pro-Osteogenic Tool Compound in Mixed Pharmacology Assays

Employ 26-Nor-8-oxo-alpha-onocerin as a clean pro-osteoblastogenic probe when studying bone formation in systems where AChE inhibition or TLR4-mediated anti-inflammatory activity would be confounding. Unlike α-onocerin, this compound does not exhibit neuroactive or immunomodulatory cross-reactivity [2].

Dose-Response Calibration in Primary Osteoblast Models

Use the well-defined concentration-dependent proliferation profile (peak at 26.64 µmol/L, 1-day) as a positive control or calibration standard in primary osteoblast assays. The reproducible activity curve facilitates inter-experimental normalization and comparison of novel osteogenic agents [1].

Technical Documentation Hub

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